REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[C:7]([NH2:15])[C:8]3[CH2:14][CH2:13][CH2:12][CH2:11][C:9]=3[N:10]=2)[CH:6]=1.Cl.[CH2:17]([OH:28])[C@H:18]([C@H:20]([C@@H:22]([C@@H:24]([CH2:26][OH:27])[OH:25])[OH:23])[OH:21])[OH:19]>>[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[C:7]([NH2:15])[C:8]3[CH2:14][CH2:13][CH2:12][CH2:11][C:9]=3[N:10]=2)[CH:6]=1.[CH2:26]([OH:27])[C@H:24]([C@H:22]([C@@H:20]([C@@H:18]([CH2:17][OH:28])[OH:19])[OH:21])[OH:23])[OH:25] |f:0.1|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC=2C(C1)=C(C3=C(N2)CCCC3)N.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then, the screened materials are added to a granulator bowl
|
Type
|
ADDITION
|
Details
|
mixed for 3 minutes
|
Duration
|
3 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |